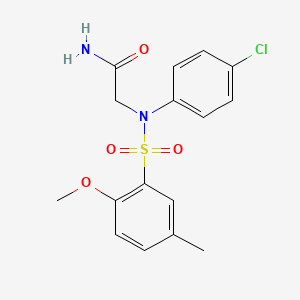

2-(4-Chloro-N-(2-methoxy-5-methylphenyl)sulfonylanilino)acetamide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

科学研究应用

Role in Phosphate Homeostasis

The compound CBKinase1_010798, also known as BOTRYTIS-INDUCED KINASE1, plays a critical role in phosphate homeostasis in Arabidopsis thaliana . It is a plasma membrane-localized receptor-like protein kinase that negatively regulates phosphate homeostasis . Under phosphate starvation, the expression of BIK1 is induced, and it affects root architecture, anthocyanin content, and acid phosphatase activity .

Impact on Salinity-Induced Senescence

The Receptor for Activated C Kinase1B (RACK1B), a protein associated with the compound, has been found to delay salinity-induced senescence in rice leaves by regulating chlorophyll degradation . This suggests that the compound could potentially be used to improve the resilience of crops to salinity stress .

Involvement in Reactive Oxygen Species (ROS) Signaling

RACK1, associated with the compound, has been found to be involved in NADPH-dependent reactive oxygen species (ROS) signaling in plants . This suggests that the compound could potentially be used in research related to plant stress responses .

Potential Therapeutic Applications

The compound 2-(4-Chloro-N-(2-methoxy-5-methylphenyl)sulfonylanilino)acetamide has been mentioned in the context of medicinal chemistry, with potential therapeutic applications . However, more research is needed to fully understand its potential uses in this field .

Commercial Availability for Research

The compound 2-(4-Chloro-N-(2-methoxy-5-methylphenyl)sulfonylanilino)acetamide is commercially available for scientific research . This suggests that it is being used in various research contexts .

Role in Quantum Computing Research

The compound CBKinase1_023198 has been mentioned in the context of quantum computing research . It is involved in the study of the metal-insulator phase diagram .

安全和危害

According to the safety information provided by Sigma-Aldrich, this compound is classified as Acute Tox. 4 Oral - Eye Irrit. 2 . The hazard statements associated with this compound are H302 - Harmful if swallowed, and H319 - Causes serious eye irritation . It’s recommended to avoid breathing in the dust or mist, and to avoid contact with skin and eyes .

作用机制

Target of Action

CBKinase1_010798, also known as CBKinase1_023198 or 2-(4-Chloro-N-(2-methoxy-5-methylphenyl)sulfonylanilino)acetamide, is primarily targeted towards the isoforms of the casein kinase 1 (CK1) family . These isoforms have been shown to phosphorylate key regulatory molecules involved in various cellular processes such as cell cycle, transcription and translation, the structure of the cytoskeleton, cell-cell adhesion, and receptor-coupled signal transduction .

Mode of Action

The compound interacts with its targets, the CK1 isoforms, by inhibiting their activity. This inhibition disrupts the phosphorylation of key regulatory molecules, leading to changes in the cellular processes that these molecules control .

Biochemical Pathways

The affected pathways include those involved in cell cycle progression, transcription and translation, cytoskeleton structure, cell-cell adhesion, and receptor-coupled signal transduction . The downstream effects of these disruptions can lead to alterations in cell survival, tumorigenesis, and other cellular functions .

Pharmacokinetics

Kinase inhibitors, in general, are known to exhibit large interpatient variability . Factors such as variable absorption, genetic polymorphisms in metabolizing enzymes, and interactions with food, herbs, and co-medication can influence the drug’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties . Therapeutic drug monitoring could potentially improve treatment efficacy and reduce the incidence of toxicities .

Result of Action

The molecular and cellular effects of CBKinase1_010798’s action are primarily the result of its inhibitory effect on CK1 isoforms. This can lead to disruptions in the normal functioning of cells, potentially affecting cell survival and leading to alterations in tumorigenesis .

属性

IUPAC Name |

2-(4-chloro-N-(2-methoxy-5-methylphenyl)sulfonylanilino)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17ClN2O4S/c1-11-3-8-14(23-2)15(9-11)24(21,22)19(10-16(18)20)13-6-4-12(17)5-7-13/h3-9H,10H2,1-2H3,(H2,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMZWVBOEJWLCNS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

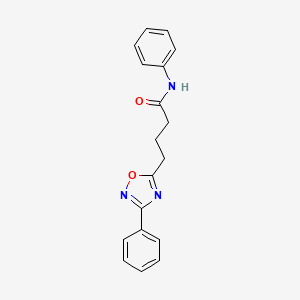

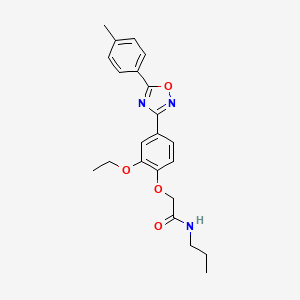

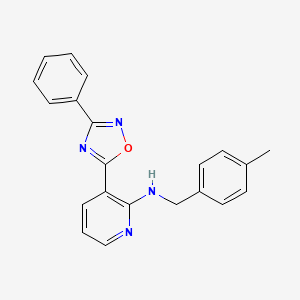

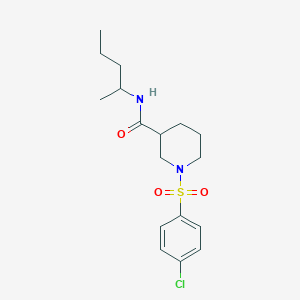

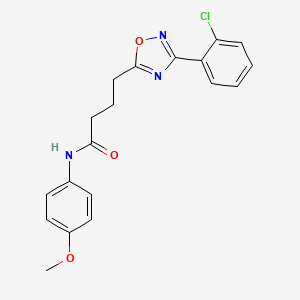

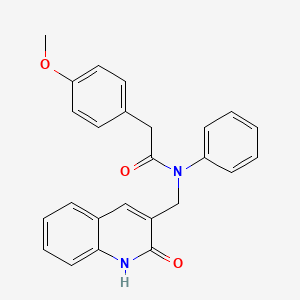

Canonical SMILES |

CC1=CC(=C(C=C1)OC)S(=O)(=O)N(CC(=O)N)C2=CC=C(C=C2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17ClN2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-chloro-N-(2-methoxy-5-methylphenyl)sulfonylanilino)acetamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(5-chloro-2-methylphenyl)-3-(3-methoxyphenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7711626.png)

![4-[1-(4-ethoxy-3-methylbenzenesulfonyl)piperidine-4-carbonyl]morpholine](/img/structure/B7711637.png)

![3-methoxy-N-(7-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7711653.png)

![2-[1-(2,5-dichlorobenzenesulfonyl)piperidine-3-carbonyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B7711698.png)

![N-[2-(cyclohex-1-en-1-yl)ethyl]-1-(4-methylbenzoyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide](/img/structure/B7711714.png)

![1-((3aR,6aS)-5-benzoylhexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)-2-(4-fluoro-7-(2H-1,2,3-triazol-2-yl)-1H-pyrrolo[2,3-c]pyridin-3-yl)ethane-1,2-dione](/img/no-structure.png)